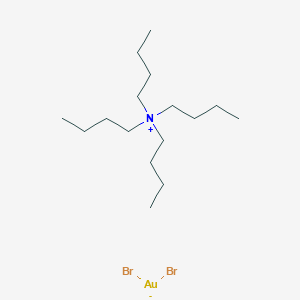

四丁基溴化铵二溴金酸盐

描述

Tetrabutylammonium Dibromoaurate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

Tetrabutylammonium bromide (TBAB) has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst. A catalytic amount of TBAB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .Molecular Structure Analysis

The aqueous TBAB phase, at concentrations similar to the solid semiclathrate hydrate (1:38 mol ratio), has a smaller interfacial tension and an increase in the gas molecules adsorbed at the interface compared to that in pure water .Chemical Reactions Analysis

Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt with a bromide commonly used as a phase transfer catalyst. It is used to prepare many other tetrabutylammonium salts by salt metathesis reactions .Physical And Chemical Properties Analysis

Tetrabutylammonium Dibromoaurate is a white to pale reddish-yellow powder or crystals . The physicochemical and thermal properties of tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (TBA-PF 6), and their change with the addition of Al 2 O 3, were investigated using infrared (IR) spectroscopy and by simultaneously conducting thermal thermogravimetric (TG) analysis and differential thermal analysis .科学研究应用

金属离子的选择性提取

四丁基溴化铵 (TBAB) 用于从水溶液中选择性提取金属,这是金属废料湿法冶金处理中的一个关键步骤 . TBAB 用作聚合物包埋膜 (PIM) 中的离子载体,用于促进金属离子的传输 . 它已被证明是对 Fe(III) 具有非常高的选择性,而对 Ni(II)、Co(II) 和 Li(I) 的选择性较低 .

催化

在过去的二十年中,TBAB 作为一种高效的无金属均相相转移催化剂受到了广泛关注 . 少量的 TBAB 就足以催化各种烷基化、氧化、还原和酯化反应 .

偶联反应的助催化剂

两性离子溶剂

TBAB 在许多熔融条件下的有机转化中充当了高效的两性离子溶剂 .

生物活性杂环的合成

TBAB 催化的方案已被开发用于高效合成各种具有生物学潜力的杂环骨架 . 这些杂环骨架已被发现具有广泛的生物活性,包括抗炎、抗疟疾、抗结核、抗癌、抗哮喘、抗组胺、抗高血压、抗抑郁、抗菌、抗风湿、抗糖尿病、抗阿尔茨海默病、抗帕金森病、抗亨廷顿病,以及许多其他活性 .

环境友好的条件

科学家更倾向于使用 TBAB 等无金属有机催化剂,以避免合成产物中金属的污染 . 因此,TBAB 在环境友好的条件下进行有机转化方面受到了极大的关注 .

作用机制

Target of Action

Tetrabutylammonium Dibromoaurate primarily targets the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . The Ig kappa chain C region plays a crucial role in the immune response, while the pH-gated potassium channel KcsA is involved in maintaining the cell’s resting membrane potential .

Mode of Action

Tetrabutylammonium Dibromoaurate acts as an efficient metal-free homogeneous phase-transfer catalyst . It can catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .

Biochemical Pathways

Given its role as a catalyst in various chemical reactions, it can be inferred that it may influence multiple biochemical pathways, particularly those involving alkylation, oxidation, reduction, and esterification processes .

Result of Action

The molecular and cellular effects of Tetrabutylammonium Dibromoaurate’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, leading to the formation of various products depending on the reactants involved .

Action Environment

The action, efficacy, and stability of Tetrabutylammonium Dibromoaurate can be influenced by various environmental factors. For instance, it has been shown to act as an efficient zwitterionic solvent in many organic transformations under molten conditions . .

安全和危害

生化分析

Biochemical Properties

Tetrabutylammonium Dibromoaurate plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a biochemical reagent in life science research

Cellular Effects

Tetrabutylammonium Dibromoaurate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the destruction of cell wall structures, leading to the release of more bioactive compounds . This indicates that Tetrabutylammonium Dibromoaurate can significantly impact cellular processes and functions.

Molecular Mechanism

The molecular mechanism of Tetrabutylammonium Dibromoaurate involves its interactions at the molecular level. It can act as a phase-transfer catalyst, facilitating various biochemical reactions . Additionally, it has been used in the synthesis of bioactive heterocycles, indicating its role in enzyme inhibition or activation and changes in gene expression . These molecular interactions are essential for understanding how Tetrabutylammonium Dibromoaurate exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrabutylammonium Dibromoaurate can change over time. Its stability and degradation are important factors to consider. Studies have shown that the properties of deep eutectic solvents formed by tetrabutylammonium bromide, a related compound, change with temperature and time . This suggests that Tetrabutylammonium Dibromoaurate may also exhibit similar temporal effects, impacting its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Tetrabutylammonium Dibromoaurate can vary with different dosages in animal models. It is important to study the threshold effects and any toxic or adverse effects at high doses. For instance, the inhibitory efficiency of tetrabutylammonium bromide-based deep eutectic solvents has been studied, indicating potential dosage effects . Understanding these effects is crucial for determining the safe and effective use of Tetrabutylammonium Dibromoaurate in research.

Metabolic Pathways

Tetrabutylammonium Dibromoaurate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, tetrabutylammonium ions have been studied for their interactions with potassium channels and other biomolecules . These interactions are essential for understanding the metabolic pathways involving Tetrabutylammonium Dibromoaurate.

Transport and Distribution

The transport and distribution of Tetrabutylammonium Dibromoaurate within cells and tissues are important for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, the transport information for Tetrabutylammonium Dibromoaurate indicates its distribution within cells . Understanding these processes is crucial for determining its effectiveness in biochemical research.

Subcellular Localization

The subcellular localization of Tetrabutylammonium Dibromoaurate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, studies on related compounds have shown their localization within cells . Understanding the subcellular localization of Tetrabutylammonium Dibromoaurate is crucial for determining its role in biochemical processes.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Tetrabutylammonium Dibromoaurate can be achieved through a simple metathesis reaction between Tetrabutylammonium Bromide and Dibromoauric Acid.", "Starting Materials": [ "Tetrabutylammonium Bromide", "Dibromoauric Acid" ], "Reaction": [ "Dissolve Tetrabutylammonium Bromide in water to form a clear solution.", "Add Dibromoauric Acid to the solution and stir for several hours.", "The reaction mixture will turn yellow as Tetrabutylammonium Dibromoaurate precipitates out of solution.", "Filter the precipitate and wash with water to remove any impurities.", "Dry the product under vacuum to obtain Tetrabutylammonium Dibromoaurate as a yellow powder." ] } | |

CAS 编号 |

50481-01-1 |

分子式 |

C16H36AuBr2N |

分子量 |

599.2 g/mol |

IUPAC 名称 |

gold(1+);tetrabutylazanium;dibromide |

InChI |

InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |

InChI 键 |

JHKGBGGRJMVGSW-UHFFFAOYSA-L |

SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Br[Au-]Br |

规范 SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Au+] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tetrabutylammonium Dibromoaurate contribute to the synthesis of (2-Methylphenylphosphine)gold(I) bromide? What structural insights does this offer?

A1: Tetrabutylammonium Dibromoaurate serves as a starting material for the synthesis of (2-Methylphenylphosphine)gold(I) bromide. [] The reaction proceeds with high yield by combining the dibromoaurate salt with the primary phosphine, 2-Methylphenylphosphine. This suggests that the bulky tetrabutylammonium cation facilitates the displacement of a bromide ion from the gold center, allowing the phosphine ligand to coordinate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)

![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)

![2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1452189.png)

![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)